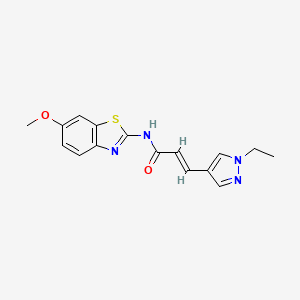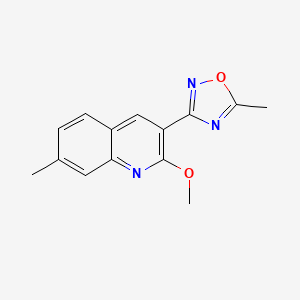![molecular formula C12H13Br2N3O B4685626 2,2-dibromo-1-methyl-N'-[1-(3-pyridinyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B4685626.png)
2,2-dibromo-1-methyl-N'-[1-(3-pyridinyl)ethylidene]cyclopropanecarbohydrazide
説明
2,2-dibromo-1-methyl-N'-[1-(3-pyridinyl)ethylidene]cyclopropanecarbohydrazide, also known as BRD0705, is a small molecule inhibitor that has been the subject of scientific research for its potential therapeutic applications. This compound belongs to the class of cyclopropane carboxylic acid hydrazide derivatives and has been found to exhibit anti-cancer and anti-inflammatory properties.
作用機序
2,2-dibromo-1-methyl-N'-[1-(3-pyridinyl)ethylidene]cyclopropanecarbohydrazide acts as a competitive inhibitor of the c-Myc transcription factor by binding to its DNA-binding domain. This prevents c-Myc from binding to its target genes and activating their transcription, leading to the inhibition of cell proliferation and induction of apoptosis. In addition, this compound has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer and anti-inflammatory properties, the compound has been found to inhibit angiogenesis and tumor invasion, as well as enhance the efficacy of chemotherapy drugs. However, the compound has also been found to exhibit some toxicity towards normal cells, which may limit its therapeutic potential.
実験室実験の利点と制限
One advantage of 2,2-dibromo-1-methyl-N'-[1-(3-pyridinyl)ethylidene]cyclopropanecarbohydrazide is its potent and selective inhibition of c-Myc, which makes it a valuable tool for studying the role of c-Myc in cancer and other diseases. In addition, the compound has been found to exhibit good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
However, one limitation of this compound is its potential toxicity towards normal cells, which may limit its therapeutic window and require careful dosing and monitoring. In addition, the compound's mechanism of action is not yet fully understood, which may limit its utility for certain types of experiments.
将来の方向性
There are several potential future directions for research on 2,2-dibromo-1-methyl-N'-[1-(3-pyridinyl)ethylidene]cyclopropanecarbohydrazide. One area of interest is the development of more potent and selective inhibitors of c-Myc, which could lead to the development of more effective cancer therapies. Another area of interest is the exploration of the compound's potential for treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, further studies are needed to elucidate the compound's mechanism of action and optimize its dosing and administration for clinical use.
科学的研究の応用
2,2-dibromo-1-methyl-N'-[1-(3-pyridinyl)ethylidene]cyclopropanecarbohydrazide has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. The compound has been shown to induce apoptosis and inhibit cell proliferation by targeting the oncogenic transcription factor c-Myc. In addition, this compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2,2-dibromo-1-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2N3O/c1-8(9-4-3-5-15-6-9)16-17-10(18)11(2)7-12(11,13)14/h3-6H,7H2,1-2H3,(H,17,18)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNBYOPVTHGJJS-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1(CC1(Br)Br)C)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1(CC1(Br)Br)C)/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-cyclopropyl-7-(1-ethyl-1H-pyrazol-4-yl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4685544.png)
![N-(2-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]propanamide](/img/structure/B4685552.png)
![5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B4685563.png)
![6-chloro-N-[2-(dimethylamino)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4685564.png)


![N-[2-(methylthio)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4685585.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4685592.png)
![5-(2-furyl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4685598.png)
![methyl 3-chloro-6-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4685603.png)
![2-{4-[2-methyl-2-(3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4685610.png)

![1-{5-[(2-bromophenoxy)methyl]-2-furoyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4685638.png)
![3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4685645.png)